

The Structure-Activity Relationship of DS44960156 and its Analogs: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of **DS44960156**, a selective inhibitor of Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2). MTHFD2 is a mitochondrial enzyme that plays a critical role in one-carbon (1C) metabolism, a pathway essential for the synthesis of purines and thymidine.[1][2] Elevated expression of MTHFD2 is observed in various cancers, making it a promising target for cancer therapy.[1][2] **DS44960156** emerged from a high-throughput screening (HTS) campaign followed by structure-based drug design (SBDD), leading to a potent and isozyme-selective inhibitor with a novel tricyclic coumarin scaffold.[1]

Core Compound Profile: DS44960156

DS44960156 is distinguished by its selectivity for MTHFD2 over the cytosolic isoform MTHFD1. This selectivity is a key attribute, as MTHFD1 is expressed in most healthy adult tissues, and its inhibition could lead to undesirable side effects. **DS44960156** offers a significant improvement over earlier, non-selective MTHFD1/2 inhibitors.



Compound	MTHFD2 IC50 (μM)	MTHFD1 IC50 (μM)	Selectivity (MTHFD1/M THFD2)	Molecular Weight	Ligand Efficiency (LE)
DS44960156 (Compound 41)	1.6	>30	>18-fold	349	0.31
HTS Hit (Compound 1)	8.3	>100	>12-fold	422	0.24

Structure-Activity Relationship (SAR) Analysis

The development of **DS44960156** from the initial HTS hit (a tetrahydropyrido[4,3-d]pyrimidin-4-one derivative) involved systematic modifications guided by SBDD. The X-ray crystal structure of the initial hit in complex with MTHFD2 revealed key interactions that were optimized in subsequent analogs.

Key Structural Modifications and Their Impact:

- Tricyclic Coumarin Scaffold: The transformation of the initial hit's scaffold to a tricyclic coumarin was a pivotal step in improving potency and ligand efficiency. This scaffold provides a rigid framework that orients the key interacting moieties for optimal binding in the MTHED2 active site.
- Carboxylic Acid Variants: The introduction of a carboxylic acid group was found to be crucial for potent inhibition. This group forms a strong hydrogen bond with the main chain N-H of Gly310 in the MTHFD2 protein.
- Sultam Transformation: The initial hit contained a sultam moiety. While this group participated in hydrogen bonding, its replacement with a carboxylic acid led to improved properties.

The following diagram illustrates the logical progression from the initial screening hit to the optimized lead compound, **DS44960156**.





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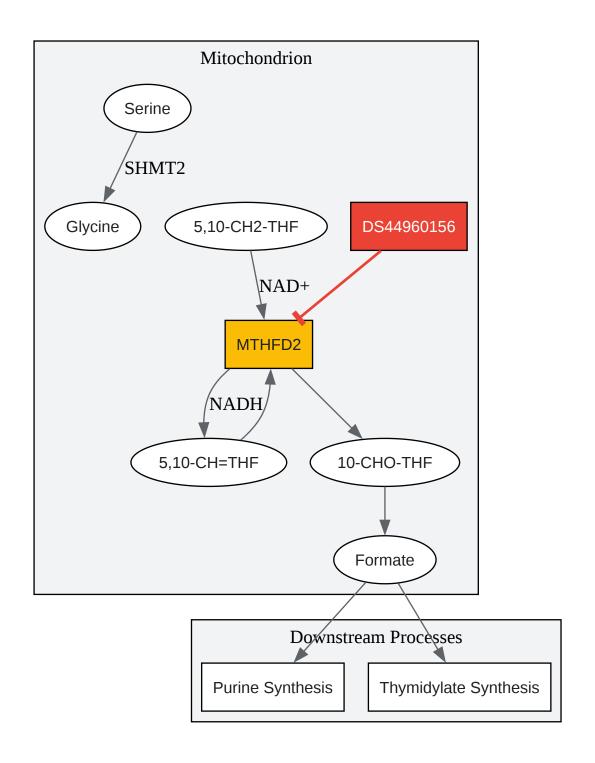
Figure 1. Development workflow of **DS44960156**.

Mechanism of Action and Signaling Pathway

DS44960156 exerts its effect by inhibiting the dehydrogenase activity of MTHFD2. MTHFD2 is a bifunctional enzyme that catalyzes the NAD+-dependent dehydrogenation of 5,10-methylenetetrahydrofolate (CH2-THF) to 5,10-methenyl-THF (CH=THF) and the subsequent cyclohydrolysis of CH=THF to 10-formyl-THF (CHO-THF). These reactions are crucial for providing one-carbon units for the de novo synthesis of purines and thymidylate, which are essential building blocks for DNA and RNA. By inhibiting MTHFD2, **DS44960156** disrupts this supply chain, thereby impeding the proliferation of cancer cells that are highly dependent on this pathway.

The following diagram depicts the role of MTHFD2 in the mitochondrial one-carbon metabolic pathway and the inhibitory action of **DS44960156**.





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Figure 2. MTHFD2 pathway and **DS44960156** inhibition.

Experimental Protocols



Recombinant Human MTHFD2 and MTHFD1 Expression and Purification

- Cloning and Expression: The coding sequences for human MTHFD2 (residues 33-350) and MTHFD1 (residues 33-935) were cloned into a pET-28a vector with an N-terminal His6-tag and a TEV protease cleavage site. The plasmids were transformed into E. coli BL21(DE3) cells.
- Cell Culture and Induction: Cells were grown in LB medium containing kanamycin at 37°C to an OD600 of 0.6-0.8. Protein expression was induced with 0.5 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) at 18°C for 16-18 hours.
- Purification: The cell pellet was resuspended and lysed by sonication. The lysate was
 cleared by centrifugation, and the supernatant was loaded onto a Ni-NTA affinity column. The
 His6-tag was cleaved by TEV protease, and the protein was further purified by size-exclusion
 chromatography.

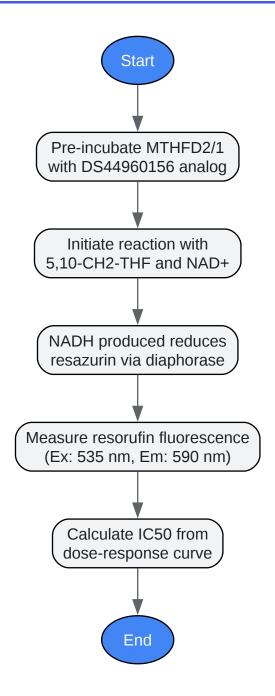
MTHFD2/1 Dehydrogenase Enzymatic Assay

The inhibitory activity of the compounds was determined by monitoring the production of NADH, which was coupled to the reduction of a reporter substrate by diaphorase.

- Reaction Mixture: The assay was performed in a buffer containing 50 mM Tris-HCl (pH 7.5), 150 mM KCl, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20, 2.5 mM NAD+, 20 µM 5,10methylenetetrahydrofolate, 0.24 U/mL diaphorase, and 80 µM resazurin.
- Procedure: The enzyme (MTHFD2 or MTHFD1) was pre-incubated with the test compound for 15 minutes at room temperature. The reaction was initiated by the addition of the substrate, 5,10-methylenetetrahydrofolate.
- Detection: The fluorescence signal from the reduction of resazurin to resorufin was measured at an excitation wavelength of 535 nm and an emission wavelength of 590 nm.
- IC50 Determination: The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves using a four-parameter logistic fit.

The following diagram outlines the workflow for the MTHFD2 enzymatic assay.





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Figure 3. MTHFD2 enzymatic assay workflow.

Conclusion

DS44960156 represents a significant advancement in the development of selective MTHFD2 inhibitors. The structure-based design approach successfully transformed a moderately potent HTS hit into a lead compound with improved potency, selectivity, and drug-like properties. The detailed SAR understanding, coupled with robust experimental protocols, provides a solid



foundation for the further optimization of this promising new class of anticancer agents. Future work will likely focus on enhancing the potency of **DS44960156** while maintaining its excellent selectivity profile, with the ultimate goal of progressing these compounds into clinical development.

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